1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone
Overview
Description
1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9ClO3 It is a derivative of acetophenone, characterized by the presence of a chloro, hydroxy, and methoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Fries rearrangement of phenyl bromoacetate with aluminum chloride without a solvent at temperatures between 120-140°C . Another method includes the Hoesch condensation of orcinol with methoxyacetonitrile .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl ethanones.
Scientific Research Applications
1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The chloro group can also affect the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
1-(2-Hydroxy-4-methoxyphenyl)ethanone:
1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone: This compound has a methyl group instead of a hydroxy group, leading to different chemical properties.
5-Chloro-2-hydroxy-4-methylacetophenone: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone is unique due to the combination of chloro, hydroxy, and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(5-chloro-2-hydroxy-4-methoxyphenyl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-5(11)6-3-7(10)9(13-2)4-8(6)12/h3-4,12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGYJIJDICKJJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.